6,7-Dimethoxyquinoline-2-carboxylic acid
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Overview
Description
6,7-Dimethoxyquinoline-2-carboxylic acid is an organic compound with the molecular weight of 233.22 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6,7-dimethoxy-2-quinolinecarboxylic acid . The InChI code is 1S/C12H11NO4/c1-16-10-5-7-3-4-8 (12 (14)15)13-9 (7)6-11 (10)17-2/h3-6H,1-2H3, (H,14,15) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Its melting point ranges from 213 to 215 degrees Celsius .Scientific Research Applications
Enantioselective Synthesis
- The compound has been utilized in the enantioselective synthesis of certain pharmaceutical intermediates. Specifically, a study reported the synthesis of enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through dynamic kinetic resolution. The synthesized products showed high enantiopurity and were obtained in good yields (Paál et al., 2008).
Photolabile Protecting Group
- 6,7-Dimethoxyquinoline-2-carboxylic acid derivatives have been studied for their potential as photolabile protecting groups. A derivative, 8-bromo-7-hydroxyquinoline (BHQ), was found to have greater single photon quantum efficiency than some other photolabile protecting groups. It demonstrated sufficient sensitivity to multiphoton-induced photolysis, making it potentially useful for in vivo applications (Fedoryak & Dore, 2002).
Antiproliferative and Anticarcinogenic Potential
- Research has explored the compound's antiproliferative effects, particularly in the context of hepatocellular and colorectal carcinoma. One study synthesized a derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), and evaluated its antiproliferative action in diethylnitrosamine-induced hepatocarcinogenic rats. The treatment with M1 showed a protective action on the liver and restored the arrangement of liver tissues to normal proportion, suggesting its potential as an anticancer therapy (Kumar et al., 2017).
Anticancer Activity through Inhibition of IL-6 Mediated Signals
- A derivative of this compound, specifically 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), was investigated for its in vivo antiproliferative activity in colorectal carcinoma. The study showed that M1 could attenuate colon carcinogenesis by blocking IL-6 mediated signals, indicating its potential as an anticancer agent (Mishra et al., 2018).
Cytotoxicity and Docking Simulation in Cancer Studies
- The compound has been a focus in cancer research for its potential cytotoxicity against various cancer cell lines. A study explored the coupling of a derivative of this compound with diazotized anilines, assessing the compounds for in vitro antitumor screening against several cancer cell lines. Molecular docking studies were performed to understand the compound's interaction with cancer cells (Saleh et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethoxyquinoline-2-carboxylic acid is the amyloid-beta (Aβ) aggregation . Aβ aggregation is a significant factor responsible for cognitive decline and memory deficits in Alzheimer’s disease .
Mode of Action
This compound acts as an inhibitor of Aβ aggregation . It interacts with Aβ, preventing its aggregation and formation of neurotoxic oligomers, protofibrils, and plaques .
Biochemical Pathways
The compound affects the biochemical pathway related to the aggregation of Aβ. By inhibiting the aggregation of Aβ, it prevents the formation of neurotoxic oligomers, protofibrils, and plaques, which are associated with neuronal cell death .
Result of Action
The result of the action of this compound is the inhibition of Aβ aggregation . This leads to a decrease in the formation of neurotoxic oligomers, protofibrils, and plaques, thereby attenuating Aβ-induced neurotoxicity .
Properties
IUPAC Name |
6,7-dimethoxyquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-7-3-4-8(12(14)15)13-9(7)6-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGBLROXONFBIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC(=N2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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